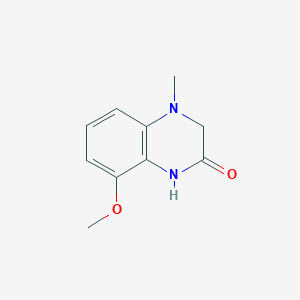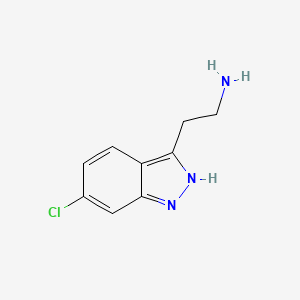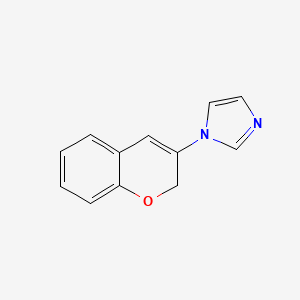
8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with suitable carbonyl compounds under acidic or basic conditions. The reaction may proceed through intermediate formation of Schiff bases, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoxaline derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for therapeutic potential in various diseases.
Industry: Used in the development of new materials or as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A parent compound with a similar structure.
Dihydroquinoxaline: Reduced form of quinoxaline.
Methoxyquinoxaline: Quinoxaline with a methoxy group.
Uniqueness
8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
8-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-9(13)11-10-7(12)4-3-5-8(10)14-2/h3-5H,6H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
FWRVZWNXDNWDEF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)NC2=C1C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)

![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)







![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)

